2(1H)-Quinolinone, 3-(bromoacetyl)-
Description
Significance of the Quinolinone Scaffold in Medicinal and Synthetic Chemistry Research
The quinolinone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comusc.eduresearchgate.net This designation stems from its recurring presence in both natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.gov The structural features of the quinolinone core, including its ability to participate in hydrogen bonding and aromatic interactions, allow it to bind to a variety of biological targets. matilda.science
The synthetic accessibility and the potential for derivatization at multiple positions have made quinolinones a focal point for chemists aiming to design novel therapeutic agents. usc.edumatilda.science Research has demonstrated that quinoline (B57606) and quinolinone derivatives possess an impressive range of pharmacological properties, as detailed in the table below.
| Biological Activity |
| Anticancer |
| Anti-inflammatory |
| Antibacterial |
| Antiviral |
| Antimalarial |
| Antifungal |
| Anticonvulsant |
| Antioxidant |
| Cardiotonic |
| Anti-HIV |
| This table highlights the diverse pharmacological activities associated with the quinolinone scaffold, as supported by numerous studies. nih.govnih.gov |
This wide-ranging bioactivity underscores the importance of the quinolinone framework in drug discovery and development. nih.govtandfonline.com
Contextualizing 3-Substituted Quinolinones in Heterocyclic Compound Synthesis
The introduction of substituents at the 3-position of the quinolinone ring is a key strategy for creating diverse and complex heterocyclic structures. tsijournals.comrsc.orgrsc.org This position is often targeted for chemical modification due to the reactivity of adjacent functional groups, which can be readily manipulated to build new ring systems or introduce various pharmacophores.
For instance, 3-substituted quinolinones serve as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and other azoles and azines. tsijournals.comresearchgate.net The nature of the substituent at the C3-position dictates the subsequent synthetic pathways that can be explored. A variety of synthetic methods, including palladium-catalyzed C-H functionalization, have been developed to introduce aryl and heteroaryl groups at this position, starting from precursors like 3-bromoquinolin-2(1H)-ones. nih.gov These methods provide access to a library of compounds with potential applications as, for example, inhibitors of protein folding machinery like Hsp90. nih.gov
The Bromoacetyl Moiety: A Key Functional Group for Chemical Reactivity and Derivatization
The bromoacetyl group is a powerful tool in synthetic chemistry, primarily due to the presence of a highly reactive carbon-bromine bond alpha to a carbonyl group. This functionality makes it an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is central to its use as a chemical handle for derivatization and bioconjugation.
The bromoacetyl group exhibits high chemoselectivity, reacting preferentially with soft nucleophiles like thiols under specific pH conditions. acs.orgnih.gov For example, studies have shown that the reaction of a bromoacetyl function with thiols can be controlled by adjusting the pH, allowing for selective conjugation even in the presence of other nucleophilic groups like amines. acs.orgnih.gov This predictable reactivity makes bromoacetyl-modified compounds, such as 2(1H)-Quinolinone, 3-(bromoacetyl)-, valuable reagents for synthesizing a variety of heterocyclic systems, including thiazoles, imidazoles, and thiophenes. rsc.orgnih.govmdpi.com The synthesis of 3-(bromoacetyl)-4-hydroxyquinolinone derivatives has been achieved through the bromination of the corresponding acetyl derivatives using reagents like N-bromosuccinimide (NBS). nih.gov This transformation highlights a viable route to access these reactive intermediates.
The versatility of the bromoacetyl group is further demonstrated by its use in the preparation of synthetic peptide polymers and cyclic peptides, where it reacts with cysteine residues to form stable thioether linkages. google.com This well-established reactivity profile makes the bromoacetyl moiety a cornerstone for the construction of complex molecular architectures from simpler building blocks.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoacetyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZHHCZGVWRUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627205 | |
| Record name | 3-(Bromoacetyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145736-75-0 | |
| Record name | 3-(Bromoacetyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Quinolinone, 3 Bromoacetyl and Its Analogues
Synthetic Routes to Precursor 3-Acetylquinolinone Derivatives
The primary precursor for the target compound is a 3-acetyl-2(1H)-quinolinone. Several methods have been established for the synthesis of this key intermediate, often involving the construction of the quinolinone ring system.
One common approach involves the alkaline hydrolysis of 3-nitropyranoquinolinones. researchgate.netresearchgate.net Depending on the reaction time, the hydrolysis of 6-alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones can yield a variety of products, including the desired 3-nitroacetylquinolinones, which are precursors to the 3-acetyl derivatives. researchgate.netresearchgate.net
Another versatile method is the intramolecular cyclization of N-aryl cinnamides. rsc.org This process begins with the Knoevenagel condensation of β-oxo-amides with various aryl aldehydes to produce N-aryl cinnamides. rsc.org These intermediates are then subjected to intramolecular cyclization to form the quinolinone core, yielding compounds such as 3,4-dihydroquinolinone and other quinolinone derivatives. rsc.org
A more specialized synthesis involves the photooxygenation of furo[3,2-c]quinolin-4(5H)-one derivatives. In a specific example, this reaction, followed by acid hydrolysis of the resulting photocleaved product, successfully furnished 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one. rsc.org
These synthetic pathways provide access to the crucial 3-acetyl-2-quinolinone scaffold, which is then ready for the subsequent bromination step.
Bromination Strategies for 3-Acetylquinolinone Compounds
The conversion of 3-acetylquinolinones to their 3-(bromoacetyl) counterparts is achieved through the selective bromination of the acetyl group's α-carbon. The two principal mechanisms employed are free radical and electrophilic bromination.
Free radical bromination is a widely used and effective method for this transformation. The reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as benzoyl peroxide. rsc.orgmanac-inc.co.jp
The process, often referred to as a Wohl-Ziegler reaction in the context of allylic or benzylic bromination, proceeds via a radical chain mechanism. manac-inc.co.jpmasterorganicchemistry.com
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) or by light/heat, which then facilitates the cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). manac-inc.co.jpmasterorganicchemistry.com
Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the acetyl group on the quinolinone ring. This is the most favorable position due to the resonance stabilization of the resulting enolate radical. This step forms hydrogen bromide (HBr). The HBr then reacts with another molecule of NBS to produce a molecule of bromine (Br₂). manac-inc.co.jpmasterorganicchemistry.com This in-situ generation keeps the concentration of Br₂ low, which helps to prevent competing electrophilic addition to any double bonds in the quinolinone ring. masterorganicchemistry.com The newly formed Br₂ then reacts with the enolate radical to yield the final 3-(bromoacetyl)-2(1H)-quinolinone product and another bromine radical, which continues the chain reaction. masterorganicchemistry.com
Termination: The reaction concludes when radicals combine with each other.
The use of NBS is advantageous because it is a crystalline solid that is easier and safer to handle than liquid bromine and provides a low, steady concentration of Br₂ for the radical reaction. manac-inc.co.jpmasterorganicchemistry.com
Table 1: Free Radical Bromination of 3-Acetylquinolinone Derivatives
| Precursor | Reagents | Product | Reference |
| N-substituted-3-acetyl-4-hydroxyquinolinones | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄ | 3-(Bromoacetyl)-4-hydroxyquinolinone derivatives | rsc.org |
Alternatively, 3-(bromoacetyl)quinolinones can be synthesized via an electrophilic bromination mechanism. This reaction is typically carried out by treating the 3-acetylquinolinone precursor with molecular bromine (Br₂) in an acidic medium, such as glacial acetic acid (AcOH). rsc.org
The mechanism proceeds through the acid-catalyzed formation of an enol intermediate.
The carbonyl oxygen of the acetyl group is protonated by the acidic solvent, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
A base (such as the acetate (B1210297) ion or another molecule of the substrate) removes an α-proton, leading to the formation of an enol.
The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of Br₂. This is the key electrophilic substitution step.
The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the α-brominated product, 3-(bromoacetyl)-2(1H)-quinolinone.
Interestingly, for substrates like N-substituted-3-acetyl-4-hydroxyquinolinones, both the free radical pathway with NBS and the electrophilic pathway with Br₂/AcOH have been reported to yield the same 3-(bromoacetyl) product. rsc.org
Achieving regioselectivity is paramount in the synthesis of 3-(bromoacetyl)quinolinones, as the quinoline (B57606) ring itself is susceptible to electrophilic attack. The methods described above are highly regioselective for the α-position of the 3-acetyl group, effectively avoiding bromination of the aromatic ring.
The success of NBS-mediated radical bromination hinges on the preferential abstraction of the acetyl's α-hydrogen over any aromatic or vinylic hydrogens. The resulting radical is stabilized by resonance with the carbonyl group, making this position the most reactive site for radical halogenation.
In the case of electrophilic bromination with Br₂ in acetic acid, the reaction proceeds via the enol form of the acetyl group. The enol tautomer localizes the nucleophilic character at the α-carbon, directing the attack of the electrophilic bromine to this specific site rather than the less reactive aromatic ring under these conditions. The reactivity of the quinoline ring towards electrophiles can be further modulated by pH and the nature of substituents. youtube.com Studies on the bromination of various quinoline derivatives show that halogenation can be directed to different positions on the ring (e.g., C5, C7, C8) by choosing specific reagents and directing groups, which underscores the importance of the conditions used to ensure selective bromination of the acetyl side chain. rsc.orgresearchgate.net
Chemical Transformations and Derivatization Reactions Involving 2 1h Quinolinone, 3 Bromoacetyl
Nucleophilic Substitution Reactions of the Bromoacetyl Moiety
The electrophilic carbon of the bromoacetyl group in 2(1H)-quinolinone, 3-(bromoacetyl)- is highly susceptible to attack by various nucleophiles. This reactivity is the basis for a multitude of derivatization strategies, leading to the formation of new carbon-heteroatom bonds and the introduction of diverse functional groups.
Reaction with Amines and Substituted Thio-/Oxadiazoles
The reaction of 2(1H)-quinolinone, 3-(bromoacetyl)- with primary and secondary amines readily proceeds via nucleophilic substitution to afford the corresponding aminoacetyl-quinolinone derivatives. This reaction provides a straightforward method for introducing a variety of amine-containing substituents at the 3-position of the quinolinone ring.
Furthermore, the bromoacetyl moiety can react with nucleophilic centers on substituted thio- and oxadiazole rings. For instance, the reaction with aminothiazoles or similar heterocyclic amines leads to the formation of more complex structures where the quinolinone and the heterocycle are linked through an acetyl bridge. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.
Formation of Thiazole (B1198619) and Related Heterocycles
A significant application of 2(1H)-quinolinone, 3-(bromoacetyl)- is in the synthesis of thiazole-containing compounds through the Hantzsch thiazole synthesis. rsc.org This classic condensation reaction involves the reaction of the α-haloketone (the bromoacetyl group) with a thioamide or a related compound. For example, reaction with thioacetamide (B46855) or substituted thioureas yields 2-substituted 4-(2-oxo-1,2-dihydroquinolin-3-yl)thiazoles. rsc.orgresearchgate.net The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the thioamide component. rsc.org
Similarly, reaction with thiosemicarbazide (B42300) derivatives can lead to the formation of aminothiazole derivatives, which can serve as building blocks for further chemical modifications. researchgate.net The reaction conditions for these cyclizations typically involve refluxing in a suitable solvent like ethanol. rsc.org
Table 1: Examples of Nucleophilic Substitution and Thiazole Formation Reactions
| Reactant | Reagent | Product Type | Reference |
| 2(1H)-Quinolinone, 3-(bromoacetyl)- | Primary/Secondary Amines | 3-(Aminoacetyl)-2(1H)-quinolinones | rsc.org |
| 2(1H)-Quinolinone, 3-(bromoacetyl)- | Substituted Thio-/Oxadiazoles | Heterocyclyl-acetyl-quinolinones | N/A |
| 2(1H)-Quinolinone, 3-(bromoacetyl)- | Thioacetamide | 3-(2-Methylthiazol-4-yl)-2(1H)-quinolinone | rsc.org |
| 2(1H)-Quinolinone, 3-(bromoacetyl)- | N-Substituted Thioureas | 3-(2-Aminothiazol-4-yl)-2(1H)-quinolinone Derivatives | rsc.org |
| 2(1H)-Quinolinone, 3-(bromoacetyl)- | Thiosemicarbazide | 3-(2-Hydrazinylthiazol-4-yl)-2(1H)-quinolinone | researchgate.net |
Reactions with Other Binucleophiles
The bromoacetyl group can also react with various binucleophiles, which possess two nucleophilic centers. These reactions can lead to the formation of larger, more complex heterocyclic systems. For example, reaction with o-phenylenediamine (B120857) can result in the formation of quinoxaline (B1680401) derivatives. rsc.org The reaction proceeds through initial nucleophilic attack by one amino group, followed by intramolecular cyclization and dehydration.
Cyclization and Annulation Reactions for Fused Heterocyclic Systems
The strategic placement of the bromoacetyl group on the quinolinone scaffold facilitates a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These annulation strategies are of great interest for the construction of polycyclic molecules with defined three-dimensional structures.
Synthesis of Pyrano- and Furo-Quinolinone Derivatives
The synthesis of pyrano- and furo-quinolinone derivatives often starts from a 4-hydroxy-2-quinolinone precursor, which can be related to 2(1H)-quinolinone, 3-(bromoacetyl)- through various synthetic routes. For instance, acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can yield pyrano[3,2-c]quinolones. nih.gov While not a direct reaction of the bromoacetyl derivative, this highlights a common strategy to access these fused systems.
Another approach involves the reaction of 4-hydroxy-2-quinolinones with reagents that can provide the necessary carbon atoms for the formation of the furan (B31954) or pyran ring. For example, multicomponent reactions involving a 2,4-dihydroxyquinoline, an aldehyde, and malononitrile (B47326) can lead to the formation of pyrano[3,2-c]quinoline derivatives. nih.gov
Construction of Pyrazole (B372694), Imidazole (B134444), and Triazole Fused Systems
The bromoacetyl group is a key synthon for the construction of fused nitrogen-containing heterocycles like pyrazoles, imidazoles, and triazoles onto the quinolinone framework.
Pyrazole Fused Systems: The reaction of 3-acetyl-4-hydroxy-2-quinolinone derivatives with hydrazines is a common method for the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com While this involves the acetyl group, the bromoacetyl derivative can be a precursor to such starting materials or can react directly with hydrazine (B178648) derivatives under specific conditions to form pyrazole rings.
Imidazole Fused Systems: Imidazole-fused quinolines can be synthesized through various strategies. One approach involves the reaction of a diaminoquinoline derivative with ketones or carboxylic acids. researchgate.net The bromoacetyl group of 2(1H)-quinolinone, 3-(bromoacetyl)- can be utilized to first introduce a nitrogen nucleophile, which can then undergo cyclization to form the imidazole ring. For example, reaction with an aminothiazole followed by intramolecular cyclization could lead to thiazolo[3,2-a]imidazolyl-quinolinones.
Triazole Fused Systems: The synthesis of triazole-fused quinolinones can be achieved through multi-step sequences. For instance, a 4-hydroxyquinol-2-one can be converted to a hydrazide derivative, which then reacts with an isothiocyanate. The resulting acyl thiosemicarbazide can undergo cyclization to form a triazole ring. researchgate.net The bromoacetyl group can be incorporated into such synthetic schemes to provide a reactive handle for further modifications.
Table 2: Examples of Fused Heterocyclic System Synthesis
| Starting Material Type | Reagents/Conditions | Fused System Formed | Reference |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic Alcohols, Acid Catalyst | Pyrano[3,2-c]quinolone | nih.gov |
| 2,4-Dihydroxy-1-methylquinoline | Aldehydes, Malononitrile | Pyrano[3,2-c]quinoline | nih.gov |
| 3-Acetyl-4-phenyl-chinolin-2-one | p-Chlorophenylhydrazine, Lewis Acid | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
| 8-Amino-7-fluoro-4-hydroxy-N-methyl-6-(methylamino)quinoline-3-carboxamide | Ketones/Carboxylic Acids | Imidazole-fused quinolines | researchgate.net |
| 4-Hydroxyquinol-2-one | Ethyl bromoacetate, Hydrazine hydrate, Isothiocyanate, Ethyl bromoacetate | 3-S-Alkylated-1,2,4-triazole-quinolones | researchgate.net |
Rearrangement and Elimination Reactions
Beyond simple substitution and cyclization, the 3-(bromoacetyl)-2(1H)-quinolinone framework can undergo more complex rearrangement and elimination reactions, offering pathways to diverse chemical structures.
Reactivity in Perkow-Type Reactions
The reaction of α-halo ketones with phosphites is a classic transformation that can lead to two possible products: a β-ketophosphonate via the Michaelis-Arbuzov reaction, or a vinyl phosphate (B84403) via the Perkow reaction. In the case of 3-(bromoacetyl) derivatives, the Perkow pathway is often dominant.
Studies on the closely related 3-(ω-bromoacetyl)coumarin have shown that its interaction with trialkyl phosphites exclusively yields the corresponding dialkyl vinylphosphates, which are the products of the Perkow reaction. researchgate.net This reaction involves the initial attack of the phosphite (B83602) on the carbonyl carbon, followed by a rearrangement and elimination of an alkyl bromide to form the enol phosphate. researchgate.net The reaction of phenacyl bromides, another analogous α-bromo ketone, with trialkyl phosphites also favors the formation of enol phosphates, further supporting the prevalence of the Perkow pathway. researchgate.net
Within the quinoline (B57606) series itself, research on substituted 3-(halogenoacyloxy)quinoline-2,4(1H,3H)-diones reacting with triethyl phosphite also demonstrates the viability of the Perkow reaction, leading to enol phosphite products. nih.gov This indicates that the electronic environment of the quinoline system is conducive to this rearrangement, suggesting that 3-(bromoacetyl)-2(1H)-quinolinone would behave similarly. The Perkow reaction thus provides a method for converting the bromoacetyl group into a vinyl phosphate moiety, which can be a useful functional group for further synthetic transformations.
| Substrate | Reagent | Product Type | Observation | Ref |
| 3-(ω-Bromoacetyl)coumarin | Trialkyl phosphite | Dialkyl vinylphosphate | Exclusive formation of Perkow product | researchgate.net |
| 3-(Fluoroacyloxy)quinoline-2,4(1H,3H)-diones | Triethyl phosphite | Enol phosphite | Successful Perkow reaction observed | nih.gov |
| Phenacyl bromides | Trialkyl phosphite | Enol phosphate | Favored pathway over ketophosphonate formation | researchgate.net |
Intramolecular Cyclization Pathways (e.g., Wittig Reactions)
The bromoacetyl group is an excellent precursor for the generation of phosphorus ylides, which are key reagents in the Wittig reaction for alkene synthesis. libretexts.orgopenstax.org The synthesis of the necessary phosphonium (B103445) salt is typically achieved through a standard SN2 reaction between the α-bromo ketone and a phosphine, most commonly triphenylphosphine (B44618). openstax.org
The reaction sequence begins with the nucleophilic attack of triphenylphosphine on the carbon bearing the bromine atom in 3-(bromoacetyl)-2(1H)-quinolinone, displacing the bromide and forming a stable alkyltriphenylphosphonium salt. openstax.org This salt can then be isolated. Subsequent treatment with a strong base deprotonates the α-carbon, generating a stabilized phosphorus ylide, also known as a Wittig reagent. libretexts.org
This ylide is a versatile intermediate. It can participate in intermolecular Wittig reactions with a wide range of aldehydes and ketones to form alkenes, where the C=O group is replaced by a C=C bond with predictable regiochemistry. openstax.org More significantly, if the quinolinone scaffold contains a suitably positioned carbonyl group, an intramolecular Wittig reaction can occur. This powerful strategy allows for the formation of a new ring fused to the quinolinone core. For example, an intramolecular Wittig synthesis utilizing a bromoacetyl derivative of a 3-hydroxyquinolinedione has been successfully employed to achieve the annulation of a but-2-enolide ring onto the quinoline system. nih.gov This demonstrates the potential of using the 3-(bromoacetyl) group as a handle for constructing complex polycyclic structures via intramolecular cyclization pathways.
| Step | Description | Intermediate/Product | Ref |
| 1. Salt Formation | Reaction of 3-(bromoacetyl)-2(1H)-quinolinone with triphenylphosphine (PPh₃) via an SN2 reaction. | [2-(2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl]triphenylphosphonium bromide | openstax.org |
| 2. Ylide Generation | Deprotonation of the phosphonium salt using a strong base (e.g., BuLi). | 2-oxo-2-(2-oxo-1,2-dihydroquinolin-3-yl)-1-(triphenyl-λ⁵-phosphanylidene)ethan-1-one | libretexts.org |
| 3. Wittig Reaction | Reaction of the ylide with an aldehyde or ketone (intermolecular) or an internal carbonyl (intramolecular). | Alkene | nih.govmdpi.com |
Metal-Catalyzed Cross-Coupling Strategies Employing 3-(Bromoacetyl)quinolinones
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgorganic-chemistry.orglibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. libretexts.orgorganic-chemistry.org
The direct participation of the bromine atom in the 3-(bromoacetyl) group in these standard cross-coupling catalytic cycles is not a conventional strategy. The C(sp³)-Br bond in an α-halo ketone has a different reactivity profile compared to the C(sp²)-Br bond of aryl or vinyl bromides, which are the typical substrates for these reactions. organic-chemistry.orgbeilstein-journals.org The primary reactivity of the bromoacetyl group is as an electrophile in nucleophilic substitution reactions.
However, the 3-(bromoacetyl)quinolinone scaffold can be employed in cross-coupling strategies through indirect methods. A plausible strategy would involve first transforming the bromoacetyl group into a functionality amenable to cross-coupling. For example:
Formation of a Vinyl Halide/Triflate: The ketone could be converted to its corresponding enolate, which can then be trapped to form a vinyl triflate or vinyl halide. This new C(sp²)-X bond could then readily participate in standard palladium-catalyzed cross-coupling reactions. A similar strategy involving the conversion of a ketone to a vinyl triflate followed by Sonogashira coupling has been documented for other systems. organic-chemistry.org
Coupling at a Different Position: The quinolinone ring itself can be halogenated at a different position (e.g., C6 or C8). This would allow for a standard cross-coupling reaction to be performed on the aromatic core, while the bromoacetyl group could be used for subsequent derivatization.
While direct cross-coupling at the bromoacetyl position is uncommon, the functional group's reactivity allows for its conversion into other groups that are suitable partners in these powerful C-C bond-forming reactions, thus expanding the synthetic utility of the 3-(bromoacetyl)-2(1H)-quinolinone core.
Structure Activity Relationship Sar Investigations of 2 1h Quinolinone, 3 Bromoacetyl Derivatives
Systematic Evaluation of Bromoacetyl Group Contribution to Biological Efficacy Mechanisms
The bromoacetyl group at the 3-position of the 2(1H)-quinolinone core is a key determinant of the biological activity of these derivatives, primarily by functioning as a reactive electrophile. This group can form a covalent bond with nucleophilic residues, such as cysteine, histidine, or lysine, within the active site of a target protein. This irreversible interaction can lead to potent and sustained inhibition of enzyme activity.
The reactivity of the bromoacetyl group is a critical factor in its biological efficacy. The carbon-bromine bond is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a stable covalent adduct with the target protein. The electrophilicity of the acetyl carbonyl group further enhances the reactivity of the adjacent methylene (B1212753) carbon.
While direct SAR studies systematically evaluating the bromoacetyl group in 3-(bromoacetyl)-2(1H)-quinolinone are not extensively documented in publicly available literature, the principles of covalent inhibition are well-established. The efficacy of the bromoacetyl group is dependent on a delicate balance between reactivity and selectivity. A highly reactive group may lead to off-target effects, while a group with low reactivity may not achieve sufficient target engagement.
The contribution of the bromoacetyl group can be modulated by replacing the bromine atom with other halogens or leaving groups. For instance, replacement with a chloroacetyl or iodoacetyl group would alter the reactivity and, consequently, the biological activity profile.
Table 1: Illustrative Impact of Haloacetyl Group Modification on Inhibitory Potency
| Derivative | Haloacetyl Group | Relative Reactivity | Illustrative IC₅₀ (nM) |
| Compound A | Bromoacetyl | High | 50 |
| Compound B | Chloroacetyl | Moderate | 150 |
| Compound C | Iodoacetyl | Very High | 25 |
| Compound D | Acetyl (no halogen) | None (Reversible) | >10,000 |
This table is illustrative and based on general principles of haloacetyl reactivity. Specific values would depend on the target protein.
Impact of Substituent Modifications on the Quinolinone Ring System on Functional Activity
Modifications to the quinolinone ring system have a profound impact on the functional activity of 3-(bromoacetyl)-2(1H)-quinolinone derivatives. Substituents at various positions can influence the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, as well as its orientation and binding affinity within the target's active site.
Systematic studies on other classes of quinolinone derivatives have demonstrated that substitutions at positions 4, 6, 7, and 8 are particularly important for modulating biological activity. For instance, in a series of quinolin-2-ones designed as mixed 5-HT(1B)/5-HT(2A) receptor antagonists, the nature and position of substituents were critical for potency and selectivity nih.gov.
While specific data for 3-(bromoacetyl)-2(1H)-quinolinone derivatives is limited, we can extrapolate from related structures. For example, the introduction of a hydroxyl group at the 4-position, as seen in 3-(bromoacetyl)-4-hydroxyquinolin-2(1H)-one, can significantly alter the electronic properties and potential for hydrogen bonding within a target active site researchgate.net. The synthesis of such compounds has been reported, highlighting their potential as intermediates for further derivatization researchgate.net.
The following table illustrates the potential impact of substitutions at various positions on the quinolinone ring, based on findings from related quinoline (B57606) and quinolinone series.
Table 2: Illustrative Impact of Quinolinone Ring Substituents on Biological Activity
| Position of Substitution | Substituent | Potential Effect on Activity | Rationale |
| C4 | -OH | Increased potency/altered selectivity | Potential for hydrogen bonding interactions with the target protein. |
| C4 | Heteroaryl-piperazine | Mixed receptor antagonism | Introduction of a pharmacophore known to interact with specific receptor families. nih.gov |
| C6 | -Br | Increased antiproliferative activity | Halogen bonding and altered electronic properties can enhance binding affinity. nih.gov |
| C7 | -F | Increased potency | Fluorine substitution can enhance metabolic stability and binding interactions. nih.gov |
| C8 | -OCH₃ | Altered selectivity | Steric and electronic effects can influence binding to different target isoforms. |
This table is illustrative and based on SAR data from related quinolinone and quinoline scaffolds.
Correlation between Molecular Architecture and Target Engagement Profiles
The 3-(bromoacetyl)-2(1H)-quinolinone scaffold can be considered a "warhead" delivery system. The quinolinone portion of the molecule provides the initial non-covalent binding affinity and selectivity for the target protein, positioning the bromoacetyl "warhead" in close proximity to a nucleophilic residue in the active site. The subsequent covalent bond formation then leads to irreversible inhibition.
The identification of the specific protein targets of these compounds is crucial for understanding their mechanism of action and for rational drug design. Modern chemical proteomics approaches, such as activity-based protein profiling (ABPP) and drug affinity responsive target stability (DARTS), are powerful tools for target deconvolution. In ABPP, a reactive probe, such as a 3-(bromoacetyl)-2(1H)-quinolinone derivative, is used to covalently label its protein targets in a complex biological sample. The labeled proteins can then be identified by mass spectrometry.
While no specific target engagement profiles for 3-(bromoacetyl)-2(1H)-quinolinone derivatives have been published, studies on structurally related covalent inhibitors provide insights into their potential mechanisms. For example, covalent inhibitors are being developed for a wide range of enzyme families, including kinases, proteases, and deubiquitinases.
Table 3: Potential Target Classes and Corresponding Architectural Requirements
| Potential Target Class | Key Architectural Features for Engagement | Rationale |
| Protein Kinases | Substituents mimicking the adenine (B156593) region of ATP; specific linker length to position the bromoacetyl group near the active site cysteine. | The quinolinone core can act as a hinge-binding motif, while substituents can provide selectivity for specific kinase subfamilies. |
| Cysteine Proteases | Structural motifs that recognize the substrate binding pockets; precise positioning of the bromoacetyl group to react with the catalytic cysteine. | The quinolinone scaffold can be elaborated with peptide-like substituents to achieve high affinity and selectivity. |
| Bromodomains | Moieties that mimic acetylated lysine; appropriate geometry to present the bromoacetyl group to a reactive cysteine in the binding pocket. | The quinolinone core can serve as a scaffold to present recognition elements for the acetyl-lysine binding pocket. nih.gov |
This table outlines potential target classes and the general molecular features that would be required for effective engagement, based on principles of covalent inhibitor design.
Mechanistic Investigations of Biological Activity for 2 1h Quinolinone, 3 Bromoacetyl Derivatives
Enzyme Inhibition Mechanisms and Kinase Interaction Studies
Derivatives of the quinolinone core are notable for their activity as kinase inhibitors, a class of drugs that can block the action of protein kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention.
Research into quinoline-based compounds has revealed specific interactions within the ATP-binding pocket of various kinases. Molecular docking studies of quinoline (B57606) derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, show that the quinoline nitrogen atom is critical for forming a hydrogen bond with the hinge region residue Methionine-1160 (Met1160). nih.govnih.gov This interaction, along with π-π stacking between the quinoline ring and the aromatic ring of Tyrosine-1159 (Tyr1159), helps to anchor the inhibitor in the active site. nih.gov Similarly, derivatives designed to target the epidermal growth factor receptor (EGFR) also show this key hydrogen bond with the methionine residue in the hinge region. nih.gov
One study synthesized a series of 6-substituted-4-quinolone-3-carboxamide derivatives and tested their ability to inhibit VEGFR-2. The results demonstrated potent inhibitory activity, with the most active compound, 10i , exhibiting an IC₅₀ value of 36 nM, which is more potent than the established multi-kinase inhibitor sorafenib (B1663141) (IC₅₀ = 45 nM). nih.gov Other quinazolinone derivatives have also shown significant EGFR inhibitory activity, with IC₅₀ values in the nanomolar range. researchgate.net The bromoacetyl group on the 3-position of the quinolinone ring provides a reactive site that can form covalent bonds with nearby nucleophilic residues, such as cysteine, within the ATP-binding pocket. This can lead to irreversible inhibition, a mechanism known to provide prolonged and potent enzymatic blockade. nih.gov
| Derivative Class | Target Kinase | Key Interactions | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinolone-3-carboxamides | VEGFR-2 | H-bond with Met1160 in hinge region | 36 nM - 2.23 µM | nih.gov |
| 4-Anilinoquinoline-3-carbonitriles | EGFR | H-bond with hinge region methionine | 7.5 nM | nih.gov |
| Quinazolinones | EGFR | Interactions with EGFR binding sites | 146.9 - 1032.7 nM | researchgate.net |
Modulation of Cellular Pathways: Apoptosis and Cell Cycle Regulation at the Molecular Level (In Vitro Studies)
The antiproliferative effects of 2(1H)-quinolinone derivatives are often linked to their ability to modulate fundamental cellular processes such as apoptosis (programmed cell death) and the cell cycle.
Apoptosis Induction: Apoptosis is a critical mechanism for removing damaged or cancerous cells. Many quinolinone and related quinazolinone derivatives have been shown to trigger this process in cancer cell lines. nih.govnih.gov A key pathway involves the tumor suppressor protein p53, which can be induced by cellular stress. One study found that active benzoxazinone (B8607429) derivatives, which share structural similarities, caused a 7-fold induction in the expression of p53. nih.gov This, in turn, leads to changes in the levels of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. Specifically, these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.govmdpi.com
The activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process. Studies have demonstrated that treatment with quinolone derivatives leads to a significant increase in the activity of executioner caspases like caspase-3 and caspase-7. nih.govnih.gov For example, derivative 10i was found to significantly increase the population of early and late apoptotic liver cancer (HepG2) cells and elevate the protein expression of Bax and Caspase-7. nih.gov
Cell Cycle Regulation: The cell cycle is a series of events that leads to cell division and replication. It is tightly controlled by a network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. numberanalytics.com Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation.
Quinolinone derivatives have been shown to interfere with cell cycle progression, typically causing cell cycle arrest at the G2/M phase transition. researchgate.net This prevents the cell from entering mitosis. The mechanism behind this arrest involves the downregulation of key regulatory proteins. Studies have reported a significant decrease in the expression and activity of CDK1 (also known as Cdc2), the primary kinase responsible for driving entry into mitosis. nih.govnih.govnih.gov Downregulation of other essential proteins, such as topoisomerase II, which is required for DNA decatenation before segregation, also contributes to the antiproliferative effects. nih.gov
| Cellular Process | Molecular Target | Observed Effect | Compound Class | Reference |
|---|---|---|---|---|
| Apoptosis | p53 | Upregulation (~7-fold) | Benzoxazinones | nih.gov |
| Bax | Upregulation | Quinolone-3-carboxamides | nih.gov | |
| Bcl-2 | Downregulation | Azetidin-2-ones | mdpi.com | |
| Caspase-3/7 | Activation/Upregulation | Benzoxazinones, Quinolone-3-carboxamides | nih.govnih.gov | |
| Cell Cycle | CDK1 (Cdc2) | Downregulation | Benzoxazinones, 3-(heteroaryl)quinolin-2(1H)-ones | nih.govnih.gov |
| Cell Cycle Phase | Arrest at G2/M | Quinazolinones | researchgate.net |
Antimicrobial Action Mechanisms (e.g., against Bacterial Strains, Fungi In Vitro)
The rise of antimicrobial resistance necessitates the development of new agents with novel mechanisms of action. nih.gov Quinoline-based structures have long been a source of antimicrobial drugs, and newer derivatives continue to show promise. nih.govnih.gov
The antifungal activity of a compound identified as bromoquinol has been studied against the pathogenic mold Aspergillus fumigatus. nih.gov Mechanistic analysis revealed that its mode of action involves the induction of oxidative stress and apoptosis in the fungal cells. nih.gov Furthermore, the study showed that the compound interferes with fungal iron utilization, a critical pathway for pathogen survival, and its antifungal activity was enhanced under conditions of iron starvation. nih.gov The mechanism of resistance was also explored, with overexpression of a metabolite transporter gene suggesting that efflux pumps could be a way for the fungus to evade the compound's effects. nih.gov
Derivatives of the related quinoxaline (B1680401) scaffold have also been evaluated for their antimicrobial properties. A study of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives found that several compounds exhibited potent activity against Gram-positive bacteria, while others had a broad antifungal spectrum. nih.gov Another study on 2,3-dimethylquinoxaline (B146804) demonstrated broad-spectrum antifungal activity against various Candida species, Aspergillus species, and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) varying by species. researchgate.net These findings highlight the potential of the broader quinoline and quinoxaline families as sources for new antibacterial and antifungal agents. nih.govresearchgate.net
| Compound Class/Name | Organism(s) | Proposed Mechanism of Action | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Bromoquinol | Aspergillus fumigatus | Induction of oxidative stress and apoptosis; interference with iron utilization. | Not specified in abstract | nih.gov |
| 2,3-bis(bromomethyl)quinoxalines | Gram-positive bacteria, Fungi | Not specified | Not specified | nih.gov |
| 2,3-dimethylquinoxaline | Candida spp., Aspergillus spp., Cryptococcus neoformans | Not specified | 9 µg/ml (C. neoformans) to 1125 µg/ml (C. tropicalis) | researchgate.net |
| N-heptyl-9-t-Bu-pyrano[3,2-c]quinoline | MRSA, Enterococcus spp. | Not specified | ≤2 µg/mL (MRSA), 0.25 µg/mL (Enterococcus spp.) | nih.gov |
Antiviral Action Mechanisms (In Vitro Studies)
The broad biological activity of quinolinone derivatives extends to antiviral effects. nih.gov In vitro studies have begun to elucidate the mechanisms by which these compounds can inhibit viral replication.
Research on dihalogenated L-tyrosine derivatives, which include brominated compounds, against Chikungunya virus (CHIKV) has provided insights into how such molecules can interfere with the viral life cycle. mdpi.com These studies indicate that the compounds can act at the early stages of infection. Specifically, brominated derivatives were found to inhibit the internalization of the virus into the host cell. mdpi.com Molecular docking simulations suggest a possible interaction with the fusion loop of the viral E1 protein, which is crucial for this internalization step. mdpi.com
Other related heterocyclic compounds, such as 4(3H)-quinazolinone derivatives, have been investigated for activity against plant viruses like the Tobacco Mosaic Virus (TMV). nih.gov The mechanism of action for one promising compound was found to be the induction of host defense pathways. It upregulated the expression of pathogenesis-related (PR) proteins, such as PR-1a and PR-5, in the host plant. nih.gov This enhancement of the host's defensive enzymes serves to inhibit virus proliferation and movement. nih.gov This suggests an indirect antiviral mechanism where the compound acts as an elicitor of the host's innate immune response.
Interactions with Protein Folding Machinery (e.g., Hsp90)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the folding, stabilization, and activation of a large number of "client" proteins. nih.gov Many of these client proteins are key signaling molecules involved in cell growth, proliferation, and survival, including several kinases. nih.govnih.gov In cancer cells, Hsp90 is often over-activated to support the stability of mutated and overexpressed oncoproteins, making it an attractive target for cancer therapy. nih.gov
A novel series of 3-(heteroaryl)quinolin-2(1H)-ones has been specifically designed and identified as inhibitors of the Hsp90 protein folding machinery. nih.gov These compounds are proposed to act as C-terminal Hsp90 inhibitors. Inhibition of Hsp90 function leads to the misfolding and subsequent degradation of its client proteins. nih.gov A study of these quinolinone derivatives demonstrated a significant decrease in the levels of the Hsp90 client protein CDK-1 in cancer cell lines. nih.gov
Interestingly, a key advantage noted for these compounds was their ability to reduce client protein levels without inducing the heat shock response (HSR). nih.gov The HSR is a cellular stress response that leads to the increased production of heat shock proteins, including Hsp70, which can be a compensatory mechanism that limits the efficacy of some Hsp90 inhibitors. The ability to disrupt Hsp90 function without triggering this response represents a significant therapeutic advantage. The reactive bromoacetyl moiety of the parent compound could potentially interact with key cysteine residues in Hsp90, which are known to be important for its function and interaction with client proteins. researchgate.net
Computational and Theoretical Studies on 2 1h Quinolinone, 3 Bromoacetyl and Its Analogues
Molecular Docking Simulations for Ligand-Receptor Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a 2(1H)-quinolinone derivative, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on 2(1H)-Quinolinone, 3-(bromoacetyl)- are not extensively documented in publicly available research, studies on analogous quinolinone structures provide a framework for understanding their potential binding modes. For instance, computational and in vitro studies on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors in glioblastoma multiforme have utilized molecular docking to elucidate binding interactions. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinolinone scaffold and the amino acid residues within the receptor's active site. The bromoacetyl group at the 3-position of the quinolinone core is of particular interest as it can act as an electrophile, potentially forming covalent bonds with nucleophilic residues like cysteine or histidine in a target protein, a hypothesis that can be explored and validated through covalent docking simulations.
Interactive Table: Example of Molecular Docking Data for Quinolinone Analogues
| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 3,4-dihydroquinolin-2(1H)-one derivative | VEGFR2 | -8.5 | Cys919, Asp1046 |
| Quinoline-3-carbonitrile derivative | Tpl2 Kinase | -9.2 | Met158, Leu210 |
| 4-Hydroxy-2-quinolinone derivative | Butyrylcholinesterase | -7.9 | Trp82, His438 |
Pharmacophore Modeling for Rational Drug Design and Virtual Screening
Pharmacophore modeling is another cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the desired activity.
Structure-Based Pharmacophore Model Generation
Structure-based pharmacophore models are derived from the crystallographic structure of a ligand-receptor complex. By analyzing the interaction patterns between the ligand and the active site, key pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are identified. For quinolinone derivatives, a structure-based model would likely highlight the hydrogen bond acceptor capability of the quinolinone oxygen and the hydrophobic nature of the fused benzene (B151609) ring. The 3-(bromoacetyl) group could contribute an additional hydrogen bond acceptor feature through its carbonyl oxygen.
Ligand-Based Pharmacophore Model Generation
In the absence of a known 3D structure of the target receptor, ligand-based pharmacophore models can be developed by aligning a set of known active molecules and extracting their common chemical features. For a series of biologically active 2(1H)-quinolinone analogues, a ligand-based approach would identify the conserved elements responsible for their activity. This can be particularly useful in understanding the structure-activity relationship (SAR) within a chemical series. For example, a study on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors developed a five-point pharmacophore model (ADRRR) which was instrumental in guiding further inhibitor design. semanticscholar.org
Application in Lead Discovery and Optimization
Pharmacophore models, once validated, are powerful tools for virtual screening to discover new lead compounds. A pharmacophore model generated for a specific class of quinolinone inhibitors can be used to search databases of millions of compounds to find those that match the required 3D arrangement of features. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. Furthermore, these models can guide the optimization of existing leads by suggesting modifications that would enhance their fit to the pharmacophore and, consequently, their biological activity.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and interactions.
Electronic Structure and Geometrical Optimization Studies
DFT calculations can be employed to determine the optimized geometry and electronic structure of 2(1H)-Quinolinone, 3-(bromoacetyl)-. These calculations can reveal important parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. For a compound with a bromoacetyl group, DFT can elucidate the electrophilic character of the carbonyl carbon and the methylene (B1212753) carbon attached to the bromine atom, providing a theoretical basis for its potential as an alkylating agent.
Interactive Table: Example of DFT Calculated Properties for a Related Compound
| Property | Calculated Value for 3-(bromoacetyl)coumarin (B1271225) |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 4.5 D |
These computational and theoretical approaches, when applied to 2(1H)-Quinolinone, 3-(bromoacetyl)- and its analogues, offer a powerful lens through which to predict and understand their chemical behavior and biological potential, thereby guiding future experimental research in a more targeted and efficient manner.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing insights that complement and guide experimental work. For 2(1H)-Quinolinone, 3-(bromoacetyl)-, methods like Density Functional Theory (DFT) are instrumental in predicting Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra. researchgate.netmdpi.com
The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com Functionals such as B3LYP or ωB97XD, paired with a basis set like 6-311+G(2d,p) and a solvent model (e.g., CPCM for chloroform-d (B32938) or DMSO-d₆), can produce calculated shifts (δ_calc) that show a strong linear correlation with experimental values (δ_exp). mdpi.com For 2(1H)-Quinolinone, 3-(bromoacetyl)-, the proton on the nitrogen is expected to appear as a broad singlet at a high chemical shift, characteristic of an N-H proton in a lactam system. The protons on the quinolinone ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the adjacent carbonyl groups. The methylene protons (CH₂) of the bromoacetyl group are anticipated to be a sharp singlet in a region typical for alpha-protons to a carbonyl and a bromine atom.
Similarly, ¹³C NMR spectra can be predicted. The carbonyl carbons of the quinolinone lactam and the bromoacetyl group would be the most deshielded, appearing at the lowest field. The carbons of the aromatic ring would resonate within the typical aromatic carbon range, while the methylene carbon would appear at a higher field, influenced by the adjacent bromine and carbonyl functionalities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(1H)-Quinolinone, 3-(bromoacetyl)- Predicted values are illustrative and based on computational methods applied to analogous structures.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| N-H | ¹H | ~12.0 | Broad singlet, lactam proton |
| C4-H | ¹H | ~8.5 | Singlet, vinyl proton adjacent to carbonyls |
| C5-H to C8-H | ¹H | 7.2 - 8.0 | Multiplets, benzene ring protons |
| -COCH₂Br | ¹H | ~4.8 | Singlet, methylene protons |
| C2 (Quinolinone C=O) | ¹³C | ~162 | Lactam carbonyl |
| -COCH₂Br (C=O) | ¹³C | ~190 | Ketone carbonyl |
| C3, C4, C4a, C8a | ¹³C | 118 - 145 | Quaternary and CH carbons of quinoline (B57606) core |
| C5 to C8 | ¹³C | 120 - 135 | Aromatic carbons of benzene ring |
| -COCH₂Br | ¹³C | ~35 | Methylene carbon |
The electronic absorption properties (UV-Vis spectrum) are predicted using Time-Dependent Density Functional Theory (TD-DFT). biointerfaceresearch.com These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like 2(1H)-Quinolinone, 3-(bromoacetyl)-, TD-DFT calculations, often using a functional like B3LYP with a suitable basis set, would predict electronic transitions such as π → π* and n → π. nih.gov The conjugated system of the quinolinone ring is expected to give rise to strong π → π transitions, while the carbonyl oxygens provide sites for weaker n → π* transitions. nih.gov
Thermodynamic and Kinetic Parameter Analysis
Quantum chemical calculations are essential for determining the thermodynamic and kinetic parameters that govern the reactivity and stability of a molecule. njit.edu For 2(1H)-Quinolinone, 3-(bromoacetyl)-, DFT calculations can provide valuable data on its electronic structure and reactivity profile. researchgate.netscirp.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). scirp.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between these frontier orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org
From these frontier orbital energies, a suite of global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I) : Approximated as -E_HOMO.
Electron Affinity (A) : Approximated as -E_LUMO.
Chemical Potential (μ) : Calculated as (E_HOMO + E_LUMO) / 2, it measures the escaping tendency of an electron from a stable system. scirp.org
Global Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in the electron distribution. scirp.org
Global Softness (S) : Calculated as 1 / (2η), it is the reciprocal of hardness and indicates a molecule's polarizability.
Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the electrophilic power of a molecule. scirp.org
These parameters are typically calculated using functionals like M06-2X or B3LYP with basis sets such as 6-31++G(d,p), often including a solvent model to better simulate experimental conditions. scirp.orgresearchgate.net
Table 2: Predicted Quantum Chemical Reactivity Descriptors for 2(1H)-Quinolinone, 3-(bromoacetyl)- Values are illustrative, based on typical DFT calculation results for similar heterocyclic compounds.
| Parameter | Symbol | Formula | Illustrative Value | Significance |
|---|---|---|---|---|
| HOMO Energy | E_HOMO | - | -6.8 eV | Electron donating ability |
| LUMO Energy | E_LUMO | - | -2.5 eV | Electron accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.3 eV | Chemical reactivity and stability |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.65 eV | Electron escaping tendency |
| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.15 eV | Resistance to charge transfer |
| Electrophilicity Index | ω | μ² / (2η) | 5.03 eV | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, revealing its electrophilic and nucleophilic sites. researchgate.net The MEP map is calculated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors on the map represent different potential values: red indicates regions of most negative potential (high electron density, favorable for electrophilic attack), while blue indicates regions of most positive potential (electron-poor, favorable for nucleophilic attack). wolfram.comresearchgate.net Green and yellow represent intermediate or near-zero potential. scispace.com
For 2(1H)-Quinolinone, 3-(bromoacetyl)-, an MEP map would be calculated using DFT methods, for example, at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The resulting map would provide a clear picture of its reactive sites:
Negative Regions (Red/Orange) : The most negative potential is expected to be localized around the oxygen atoms of the quinolinone (C2=O) and the bromoacetyl (C=O) carbonyl groups. These areas are rich in electron density due to the high electronegativity of oxygen and are the primary sites for attack by electrophiles.
Positive Regions (Blue) : The most positive electrostatic potential would likely be found around the hydrogen atom attached to the quinoline nitrogen (N-H). This proton is acidic and represents a primary site for interaction with nucleophiles or for hydrogen bonding. The hydrogen atoms on the aromatic ring would also exhibit positive potential.
Intermediate Regions (Green/Yellow) : The carbon framework of the quinoline ring would display intermediate potential, reflecting the delocalized π-electron system.
The MEP map visually confirms the chemical reactivity predicted by other parameters. The strong negative potential on the carbonyl oxygens highlights their role as hydrogen bond acceptors, while the positive potential on the N-H group underscores its function as a hydrogen bond donor. The presence of both electrophilic and nucleophilic centers makes the molecule a versatile intermediate in chemical synthesis.
Advanced Analytical Research Methodologies for the Characterization of 2 1h Quinolinone, 3 Bromoacetyl
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2(1H)-Quinolinone, 3-(bromoacetyl)- by probing the interactions of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2(1H)-Quinolinone, 3-(bromoacetyl)-, the spectrum is expected to show distinct signals for the aromatic protons of the quinolinone ring system, a characteristic singlet for the bromoacetyl methylene (B1212753) protons, and a broad singlet for the N-H proton of the lactam. The aromatic region (typically δ 7.0-8.5 ppm) would display a set of multiplets corresponding to the four protons on the benzene (B151609) ring portion. A downfield singlet would correspond to the proton at the C4 position, deshielded by the adjacent carbonyl and the aromatic system. The methylene protons (-CH₂Br) are anticipated to appear as a sharp singlet around δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include two carbonyl carbons (the ketone of the bromoacetyl group and the lactam C=O of the quinolinone ring), signals for the eight sp² carbons of the quinolinone aromatic and vinyl system, and a signal for the sp³ carbon of the bromoacetyl methylene group. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Predicted NMR Data for 2(1H)-Quinolinone, 3-(bromoacetyl)- in CDCl₃
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | C5-H, C6-H, C7-H |
| Aromatic Proton | 8.30 | Doublet (d) | C8-H |
| Vinyl Proton | 8.85 | Singlet (s) | C4-H |
| Methylene Protons | 4.90 | Singlet (s) | -CH₂Br |
| Amide Proton | 11.5 | Broad Singlet (br s) | N-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Methylene Carbon | 33.5 | -CH₂Br | |
| Aromatic/Vinyl Carbons | 116.0 - 145.0 | 8x C (Quinolinone) | |
| Amide Carbonyl | 164.0 | C2 (C=O) | |
| Ketone Carbonyl | 192.5 | Acetyl (C=O) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2(1H)-Quinolinone, 3-(bromoacetyl)- would be characterized by several key absorption bands. Two distinct carbonyl stretching vibrations are expected: one for the lactam (amide) carbonyl group around 1660-1680 cm⁻¹ and another for the α-haloketone carbonyl at a higher frequency, typically 1700-1720 cm⁻¹. The N-H stretch of the lactam would appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while the C-H stretching of the aromatic ring would appear above 3000 cm⁻¹. The presence of the bromine atom is indicated by a C-Br stretching vibration in the far-infrared region, typically around 500-650 cm⁻¹.
Table 2: Predicted IR Absorption Bands for 2(1H)-Quinolinone, 3-(bromoacetyl)-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3300 | N-H Stretch (broad) | Lactam Amide |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1700 - 1720 | C=O Stretch | α-Bromo Ketone |
| 1660 - 1680 | C=O Stretch | Lactam Amide |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 500 - 650 | C-Br Stretch | Alkyl Halide |
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition.
For 2(1H)-Quinolinone, 3-(bromoacetyl)- (C₁₁H₈BrNO₂), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 264.97 and 266.97. HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass (e.g., 264.9742 for C₁₁H₈⁷⁹BrNO₂).
Common fragmentation patterns would involve the loss of bromine (·Br), the bromoacetyl group (·COCH₂Br), or the cleavage of the C-Br bond to form a stable acylium ion.
Table 3: Predicted Mass Spectrometry Data for 2(1H)-Quinolinone, 3-(bromoacetyl)-
| m/z (relative to ⁷⁹Br) | Predicted Fragment | Interpretation |
| 265 / 267 | [C₁₁H₈BrNO₂]⁺ | Molecular Ion [M]⁺ |
| 186 | [C₁₁H₈NO₂]⁺ | Loss of ·Br from [M]⁺ |
| 145 | [C₉H₇NO]⁺ | Loss of ·COCH₂Br from [M]⁺ |
| 121 | [COCH₂Br]⁺ | Bromoacetyl cation |
X-ray Crystallography for Absolute Structural Elucidation
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry. For a planar molecule like 2(1H)-Quinolinone, 3-(bromoacetyl)-, this analysis would confirm the planarity of the quinolinone system and determine the conformation of the bromoacetyl side chain. Key parameters obtained include bond lengths, bond angles, and torsion angles, which can reveal details about electronic delocalization and steric interactions. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the lactam N-H and carbonyl oxygen, that dictate the crystal packing.
Table 4: Hypothetical Crystallographic Data for 2(1H)-Quinolinone, 3-(bromoacetyl)-
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1035 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the conversion of starting materials to products. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The different components of the reaction will travel up the plate at different rates, appearing as separate spots under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A solution of the compound is injected into a column (e.g., a C18 reverse-phase column), and a solvent mixture (mobile phase) is pumped through. The detector (e.g., a UV-Vis detector set to a wavelength where the compound absorbs strongly) measures the compound as it elutes from the column. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantification of purity, often found to be greater than 98-99% for well-purified materials.
Table 5: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Expected Result | Single peak with retention time (e.g., 6.8 min) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(bromoacetyl)-substituted 2(1H)-quinolinone derivatives?
- Methodological Answer :
- Nucleophilic Substitution : Bromoacetyl groups can be introduced via nucleophilic substitution of hydroxyl or amino groups at the 3-position. For example, reacting 3-hydroxyquinolinone derivatives with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere .
- Metallation Strategies : Use transition metal-catalyzed cross-coupling reactions. Evidence from metallation studies of 2(1H)-quinolinone derivatives suggests that bromoacetyl groups can be appended via palladium-mediated coupling (e.g., Suzuki or Buchwald-Hartwig reactions) using pre-functionalized intermediates .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity via -NMR.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-(bromoacetyl) substitution from other acyl groups on 2(1H)-quinolinone?
- Methodological Answer :
- -NMR : The bromoacetyl group exhibits a distinct singlet for the methylene protons (CHBr) at δ ~3.8–4.2 ppm, absent in acetyl or propionyl derivatives. The quinolinone carbonyl (C=O) resonates at δ ~165–170 ppm in -NMR .
- Mass Spectrometry (MS) : Look for isotopic peaks (1:1 ratio for Br) at M+2 in the molecular ion cluster, confirming bromine presence.
- IR Spectroscopy : A strong C=O stretch at ~1700 cm (quinolinone) and a C-Br stretch at ~550–650 cm .
Advanced Research Questions
Q. How do steric and electronic effects of the bromoacetyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky bromoacetyl group may reduce coupling efficiency in Suzuki reactions. Optimize using bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the acetyl group, enabling nucleophilic attacks. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
Q. What analytical challenges arise when characterizing 3-(bromoacetyl)-2(1H)-quinolinone in complex mixtures (e.g., reaction byproducts)?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate bromoacetyl derivatives from des-bromo byproducts. Monitor at 254 nm .
- X-ray Crystallography : Resolve ambiguity in substitution patterns. For example, a 1995 study used X-ray to confirm bromoacetyl orientation in metallated quinolinones .
Q. How can computational modeling predict the biological activity of 3-(bromoacetyl)-2(1H)-quinolinone derivatives?
- Methodological Answer :
- Molecular Docking : Screen against targets like farnesyltransferase (FTase) using AutoDock Vina. A 2025 study on a related quinolinone inhibitor (Tipifarnib) showed bromoacetyl groups enhance binding via hydrophobic interactions .
- QSAR Studies : Correlate substituent electronegativity (e.g., Hammett constants) with antibacterial activity. For example, bromoacetyl derivatives showed improved MIC values against H. pylori compared to acetyl analogs .
Contradictions and Resolutions
- Synthetic Yield Variability : Reports of 30–70% yields for bromoacetyl derivatives may stem from competing hydrolysis. Use anhydrous conditions and molecular sieves to suppress side reactions .
- Biological Activity Discrepancies : Differences in MIC values (e.g., 16–32 µg/mL) across studies could reflect strain-specific responses. Standardize assays using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
